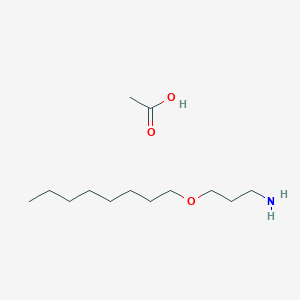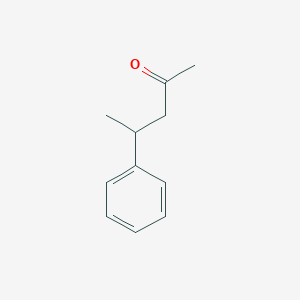![molecular formula C11H7NS2 B099603 Naphtho[2,1-d]thiazole-2(3H)-thione CAS No. 17931-26-9](/img/structure/B99603.png)
Naphtho[2,1-d]thiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,1-d]thiazole-2(3H)-thione is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazole derivative that has been synthesized using various methods. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in research.
Wirkmechanismus
The mechanism of action of Naphtho[2,1-d]thiazole-2(3H)-thione is not yet fully understood. However, it is believed that the compound exerts its effects through the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemische Und Physiologische Effekte
Naphtho[2,1-d]thiazole-2(3H)-thione has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, the compound has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Naphtho[2,1-d]thiazole-2(3H)-thione in lab experiments is its potential as a therapeutic agent. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on Naphtho[2,1-d]thiazole-2(3H)-thione. One potential area of research is the development of new synthesis methods for the compound. This could involve the use of alternative starting materials or the optimization of existing methods. Another area of research is the investigation of the compound's effects on different biological systems, including the respiratory and digestive systems. Finally, there is potential for the development of new formulations of the compound for use in therapeutic applications.
Synthesemethoden
The synthesis of Naphtho[2,1-d]thiazole-2(3H)-thione has been achieved using several methods. One of the most common methods involves the reaction of 2-aminobenzenethiol with 2-bromo-1-naphthaldehyde. The resulting product is then subjected to cyclization to form the final compound. Other methods include the reaction of 2-aminothiophenol with 2-bromonaphthalene and the reaction of 2-aminobenzenethiol with 2-chloro-1-naphthaldehyde.
Wissenschaftliche Forschungsanwendungen
Naphtho[2,1-d]thiazole-2(3H)-thione has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential as an anticancer agent. The compound has been used in several studies to investigate its effects on various biological systems, including the cardiovascular, nervous, and immune systems.
Eigenschaften
CAS-Nummer |
17931-26-9 |
|---|---|
Produktname |
Naphtho[2,1-d]thiazole-2(3H)-thione |
Molekularformel |
C11H7NS2 |
Molekulargewicht |
217.3 g/mol |
IUPAC-Name |
3H-benzo[g][1,3]benzothiazole-2-thione |
InChI |
InChI=1S/C11H7NS2/c13-11-12-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H,12,13) |
InChI-Schlüssel |
VZBNNNOPGWFPGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=S)N3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=S)N3 |
Synonyme |
Naphtho[2,1-d]thiazole-2(3H)-thione (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





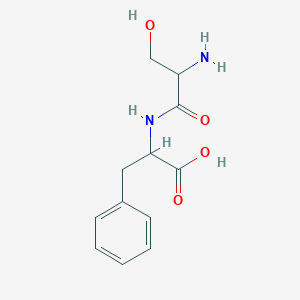
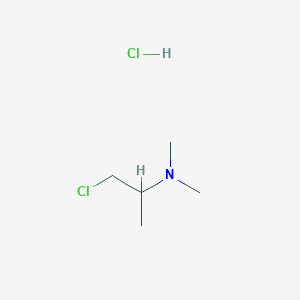
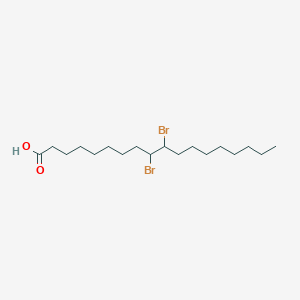
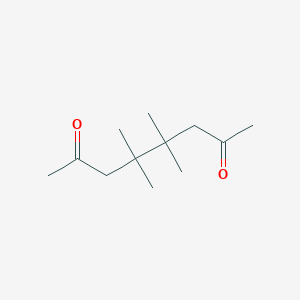
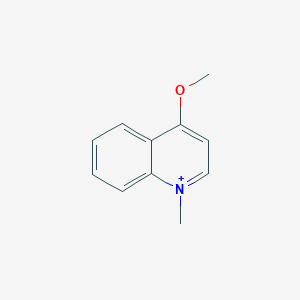
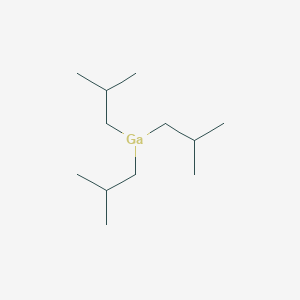
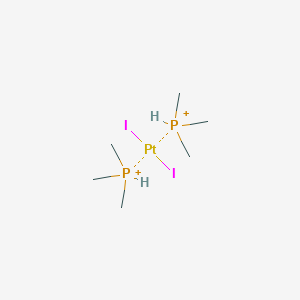

acetic acid](/img/structure/B99544.png)
